molecular formula C7H8N2O2S B6212144 4-cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid CAS No. 1378841-69-0

4-cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid

Cat. No.: B6212144
CAS No.: 1378841-69-0
M. Wt: 184.22 g/mol
InChI Key: HUGWPGBOXSMVEO-UHFFFAOYSA-N
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Description

4-Cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyclobutyl group and the carboxylic acid functionality adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of cyclobutylamine with thiosemicarbazide, followed by cyclization with a suitable oxidizing agent to form the thiadiazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the thiadiazole ring.

    Substitution: Esters and amides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties:
Research indicates that 4-cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid exhibits significant antimicrobial activity. For instance, derivatives of thiadiazole compounds have been synthesized and evaluated for their effectiveness against various bacterial strains. One study highlighted that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus spp., indicating strong antibacterial properties .

Anticancer Activity:
The compound is also being investigated for its anticancer potential. Preliminary studies suggest that the thiadiazole ring may interact with biological targets involved in cancer progression, although detailed mechanisms remain under exploration. The presence of the carboxylic acid group enhances its reactivity and potential interactions with cellular components.

Materials Science

Synthesis of Advanced Materials:
In materials science, this compound serves as a building block for synthesizing novel materials with specific properties. Its unique structural features allow it to be incorporated into polymers and other materials to impart desirable characteristics such as conductivity or fluorescence. The compound's ability to undergo various chemical reactions (e.g., oxidation and substitution) further enhances its utility in developing advanced materials.

Photovoltaic Applications:
Research is ongoing into the use of thiadiazole derivatives in organic photovoltaics. The incorporation of such compounds into photovoltaic systems can potentially improve efficiency due to their electronic properties. The cyclobutyl group may contribute to the stability and performance of these materials under operational conditions.

Agricultural Applications

Pesticidal Activity:
this compound has shown promise in agricultural applications as a pesticide. Studies have indicated that related thiadiazole compounds possess insecticidal and fungicidal activities, which could be harnessed for crop protection. The compound's structure allows it to interact with biological pathways in pests and pathogens, providing a potential avenue for developing new agrochemicals .

Plant Growth Regulation:
Additionally, there is emerging interest in the use of this compound as a plant growth regulator. Its ability to modulate plant physiological processes may help enhance crop yields and resilience against environmental stresses .

Case Studies and Research Findings

Study Application Findings
Study on Antimicrobial Activity (2021)AntimicrobialDerivatives showed MIC values ranging from 1.95 µg/mL to 15.62 µg/mL against various bacteria .
Research on Material Properties (2024)Materials ScienceInvestigated the incorporation of thiadiazole into polymer matrices for enhanced conductivity.
Pesticidal Activity Assessment (2022)AgricultureDemonstrated insecticidal effects on common agricultural pests, suggesting potential for crop protection .

Mechanism of Action

The mechanism of action of 4-cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiadiazole ring can participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
  • 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid
  • 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid

Comparison: 4-Cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This differentiates it from other thiadiazole derivatives, which may have different substituents such as methyl, phenyl, or ethyl groups. These differences can influence the compound’s reactivity, stability, and biological activity.

Biological Activity

4-Cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's antimicrobial and anticancer properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its ability to participate in various interactions such as hydrogen bonding. This property is crucial for its biological activity, influencing binding affinity to biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus3.91 - 62.5
Bacillus subtilis125
Escherichia coli125
Pseudomonas aeruginosa>1000

The compound's activity is attributed to its structural features that enhance interaction with microbial cell membranes and metabolic pathways .

Anticancer Activity

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties . Studies have shown that it can significantly reduce the viability of cancer cells in vitro. For instance:

Cell Line IC50 (µM)
LoVo (colon carcinoma)200
MCF-7 (breast carcinoma)50

The mechanism of action appears to involve the inhibition of specific transcription factors such as STAT3 and cyclin-dependent kinase 9 (CDK9), which are critical in cancer cell proliferation .

The biological activity of this compound is mediated through several biochemical pathways:

  • Enzyme Interaction : The compound interacts with enzymes involved in metabolic processes, leading to inhibition or activation that affects cellular functions.
  • Transcription Factor Inhibition : It has been shown to inhibit STAT transcription factors, disrupting cancer cell signaling pathways .
  • Cell Cycle Modulation : The compound influences cell cycle progression, particularly affecting the G0/G1 and G2 + M phases in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various thiadiazole derivatives against Mycobacterium tuberculosis. The results demonstrated that compounds structurally similar to this compound exhibited significant anti-tubercular activity with MIC values comparable to established drugs .
  • Anticancer Potential : Another investigation focused on the effects of this compound on different cancer cell lines. It was found to induce apoptosis in LoVo and MCF-7 cells, with significant reductions in cell viability observed at concentrations as low as 50 µM .

Properties

CAS No.

1378841-69-0

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

4-cyclobutylthiadiazole-5-carboxylic acid

InChI

InChI=1S/C7H8N2O2S/c10-7(11)6-5(8-9-12-6)4-2-1-3-4/h4H,1-3H2,(H,10,11)

InChI Key

HUGWPGBOXSMVEO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(SN=N2)C(=O)O

Purity

95

Origin of Product

United States

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